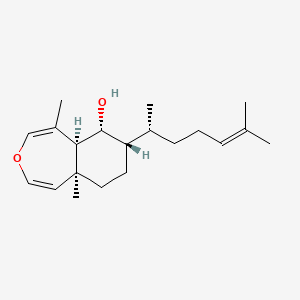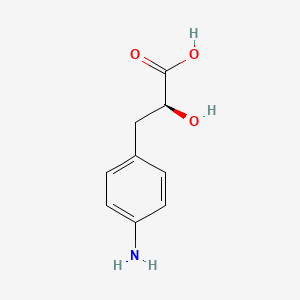
10-hydroxyundeca-2,4,6,8-tetraynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxyundeca-2,4,6,8-tetraynamide is a polyacetylene antibiotic produced by the fungus Mycena viridimarginata. This compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as yeast and fungi. It also demonstrates cytotoxic properties, making it a compound of interest in various scientific fields .
Preparation Methods
Chemical Reactions Analysis
10-Hydroxyundeca-2,4,6,8-tetraynamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
10-Hydroxyundeca-2,4,6,8-tetraynamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying polyacetylene antibiotics and their reactivity.
Biology: Its antimicrobial properties make it a valuable tool for studying bacterial and fungal infections.
Medicine: The cytotoxic properties of the compound are of interest in cancer research, particularly in the development of new anticancer agents.
Mechanism of Action
The mechanism of action of 10-hydroxyundeca-2,4,6,8-tetraynamide involves the inhibition of bacterial and fungal growth by interfering with their cellular processes. The compound targets specific enzymes and pathways essential for the survival of these microorganisms, leading to their death. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
10-Hydroxyundeca-2,4,6,8-tetraynamide is unique due to its polyacetylene structure and broad-spectrum antimicrobial activity. Similar compounds include other polyacetylene antibiotics such as 3,4,13-trihydroxy-tetradeca-5,7,9,11-tetraynoic acid-gamma-lactone, which also exhibit antimicrobial and cytotoxic properties .
Properties
CAS No. |
83475-37-0 |
|---|---|
Molecular Formula |
C11H7NO2 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
10-hydroxyundeca-2,4,6,8-tetraynamide |
InChI |
InChI=1S/C11H7NO2/c1-10(13)8-6-4-2-3-5-7-9-11(12)14/h10,13H,1H3,(H2,12,14) |
InChI Key |
MGQYNHBGKXGGRA-UHFFFAOYSA-N |
SMILES |
CC(C#CC#CC#CC#CC(=O)N)O |
Canonical SMILES |
CC(C#CC#CC#CC#CC(=O)N)O |
Synonyms |
10-hydroxy-undeca-2,4,6,8-tetraynamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


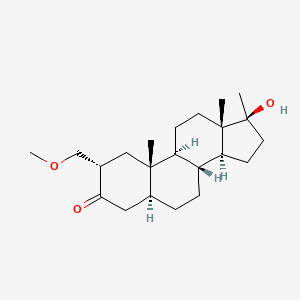
![3-Amino-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1210819.png)
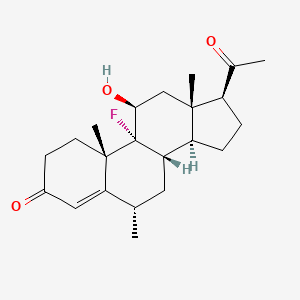

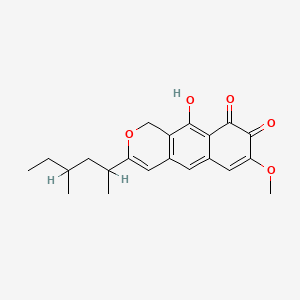
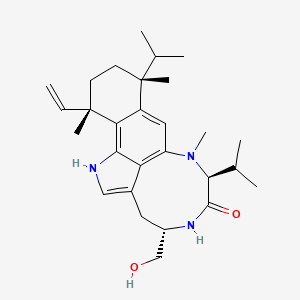
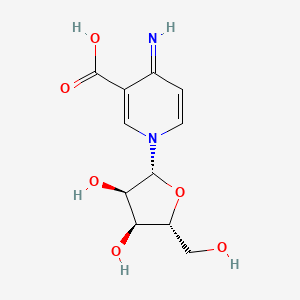


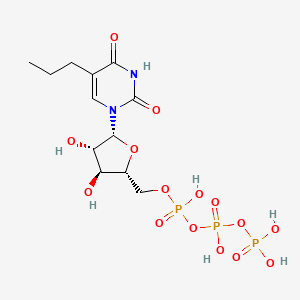
![2-[3-(4-Chlorobenzoyl)phenyl]propanoic acid](/img/structure/B1210835.png)

